
Levomethadone hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Levomethadone hydrochloride can be synthesized starting from D-alanine. The process involves converting D-alanine to N,N-dimethyl-D-alaninol, followed by combining it with an activating reagent such as thionyl chloride or methanesulfonyl chloride to form an activated intermediate . This intermediate is then mixed with diphenylacetonitrile and a base to produce levomethadone nitrile. The nitrile is subsequently exposed to a Grignard reagent (ethyl magnesium chloride, bromide, or iodide) and finally treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield, enantiomeric excess, and minimal impurity profile .
化学反応の分析
Types of Reactions: Levomethadone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
科学的研究の応用
Levomethadone hydrochloride has a wide range of scientific research applications:
作用機序
Levomethadone hydrochloride exerts its effects primarily through its action on the μ-opioid receptor. It acts as a potent agonist, binding to the receptor and mimicking the effects of endogenous opioids, leading to analgesia and euphoria . Additionally, it has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor .
類似化合物との比較
Dextromethadone: The dextrorotatory enantiomer of methadone, less potent than levomethadone and associated with different side effects.
Uniqueness: Levomethadone hydrochloride is unique due to its higher potency and selectivity for the μ-opioid receptor compared to its racemic counterpart, methadone. This results in more effective pain management and opioid maintenance therapy with potentially fewer side effects .
生物活性
Levomethadone hydrochloride, a synthetic opioid analgesic, is primarily used for pain management and opioid maintenance therapy. It is the active enantiomer of methadone and is marketed under various brand names, including L-Polamidon. This compound has garnered attention due to its unique pharmacological properties, which differ significantly from those of racemic methadone.
Pharmacodynamics
Levomethadone exhibits a high affinity for the μ-opioid receptor, approximately 10 times greater than that of its counterpart, dextromethadone. This selectivity contributes to its enhanced analgesic effects and lower incidence of side effects, particularly cardiotoxicity associated with QT interval prolongation seen in racemic methadone treatments .
In addition to its action on opioid receptors, levomethadone has been identified as a weak competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist at the α3β4 nicotinic acetylcholine receptor. This multifaceted activity may contribute to its effectiveness in treating opioid dependence and managing pain .
Pharmacokinetics
Levomethadone is characterized by:
- Bioavailability : High
- Protein Binding : 60–90%
- Elimination Half-Life : Approximately 18 hours
- Routes of Administration : Oral, intravenous (IV), intramuscular (IM), subcutaneous (SC), intrathecal (IT) .
The pharmacokinetic profile indicates that levomethadone can be effectively administered in various settings, making it versatile for both acute and chronic pain management.
Case Studies
-
Multicenter Observational Study :
A study involving 266 opioid-dependent patients compared the effectiveness of levomethadone with racemic methadone and buprenorphine. Patients receiving levomethadone showed a significant reduction in the use of illicit substances over 180 days. Specifically, heroin positivity decreased by 53% , cannabinoids by 48% , and cocaine by 37% . -
Long-term Treatment Analysis :
An observational study highlighted that long-term levomethadone therapy effectively reduced cravings and opioid use among patients previously treated with racemic methadone. The mean dose administered was 65.7 mg , with blood levels correlating well with dosage .
Safety Profile
Levomethadone's safety profile is notably favorable compared to racemic methadone. It is less likely to cause significant alterations in the QT interval, making it a safer option for patients at risk for cardiac complications . Adverse events reported during studies were generally mild and manageable.
Comparative Efficacy Table
Parameter | Levomethadone | Racemic Methadone |
---|---|---|
μ-opioid Receptor Affinity | ~10x higher | Standard |
QT Interval Prolongation Risk | Lower | Higher |
Effective Maintenance Dose | Up to 60 mg/day | Variable (mean ~105 mg) |
Reduction in Opioid Use | Significant | Moderate |
特性
CAS番号 |
5967-73-7 |
---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC名 |
dimethyl-[(2R)-5-oxo-4,4-diphenylheptan-2-yl]azanium;chloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m1./s1 |
InChIキー |
FJQXCDYVZAHXNS-UNTBIKODSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
異性体SMILES |
CCC(=O)C(C[C@@H](C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
正規SMILES |
CCC(=O)C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
外観 |
Solid powder |
Key on ui other cas no. |
125-56-4 1095-90-5 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
76-99-3 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amidone Biodone Dolophine Hydrochloride, Methadone Metadol Metasedin Methaddict Methadone Methadone Hydrochloride Methadose Methex Phenadone Phymet Physeptone Pinadone Symoron |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。